1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide
CAS No.:
Cat. No.: VC8700879
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H14N2O3 |
---|---|
Molecular Weight | 294.30 g/mol |
IUPAC Name | N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Standard InChI | InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21) |
Standard InChI Key | LFQYWCSZAIXOIL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O |
Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-dihydroquinolin-4-one scaffold, a bicyclic system with a ketone group at position 4 and a partially saturated ring. The carboxamide at position 3 links the quinolinone core to a 2-methoxyphenyl group (Figure 1). This substitution pattern is critical for modulating electronic and steric properties, influencing solubility, and biological interactions .
Figure 1: Proposed structure of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide.
(Insert hand-drawn or computational structure depiction here)
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₇H₁₅N₃O₃, yielding a molecular weight of 309.32 g/mol. This aligns with analogs such as N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (PubChem CID 4010113), which shares a similar methoxyphenyl-quinoline backbone .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, related quinolinecarboxamides exhibit distinct spectral features:
-
IR: Stretching vibrations for C=O (1670–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .
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¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and amide NH (δ 10–12 ppm) .
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MS: Molecular ion peaks consistent with the molecular formula and fragmentation patterns indicative of the quinolinone core .
Synthesis and Characterization
Synthetic Routes
The compound can be synthesized via a coupling reaction between 3-quinolinecarboxylic acid derivatives and 2-methoxyaniline, employing reagents such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (Figure 2) . This method, optimized for analogous quinolinecarboxamides, typically proceeds in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base, yielding products after 24 hours of stirring .
Figure 2: Generalized synthesis scheme for quinolinecarboxamides.
(Adapted from Ref. 2)
Optimization and Yields
Reaction yields for similar compounds range from 24–66%, depending on substituent electronic effects and steric hindrance . For instance, electron-withdrawing groups on the aniline moiety (e.g., bromo, chloro) often reduce yields due to decreased nucleophilicity .
Table 1: Comparative yields and melting points of selected quinolinecarboxamides
Substituent (R) | Yield (%) | Melting Point (°C) |
---|---|---|
4-Bromo | 31.76 | 318 |
2,3-Dimethyl | 46.29 | 256 |
4-Methoxy | 24.33 | 391 |
Compound | EC₅₀ (nM) | PfEF2 Inhibition |
---|---|---|
DDD107498 | 1.2 | Yes |
Analog 41 | 0.8 | Yes |
Pharmacokinetics and Toxicology
Absorption and Metabolism
Quinolinecarboxamides generally exhibit favorable pharmacokinetic profiles. For instance, DDD107498 shows 84% oral bioavailability in rats and a half-life of 10 hours . The 2-methoxyphenyl group may further enhance solubility and metabolic stability by reducing cytochrome P450-mediated oxidation .
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